molecular formula C10H16N2O B8427026 Ethyl(3-(3-pyridyloxy)propyl)amine

Ethyl(3-(3-pyridyloxy)propyl)amine

Cat. No.: B8427026
M. Wt: 180.25 g/mol
InChI Key: UOMRSSDPBLAMMI-UHFFFAOYSA-N
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Description

Ethyl(3-(3-pyridyloxy)propyl)amine is a tertiary amine featuring an ethyl group attached to a propyl chain terminated by a 3-pyridyloxy moiety. This compound belongs to the pyridyloxyalkylamine family, characterized by a pyridine ring linked via an oxygen atom to an alkylamine chain. Such structures are frequently utilized in pharmaceutical and organic synthesis due to their tunable electronic and steric properties, which influence reactivity and biological activity .

Synthesis typically involves alkylation of 3-hydroxypyridine with halogenated alkylamines. For example, 3-chloro-1-(5-bromo-3-pyridyloxy)propane can be converted to 3-(5-bromo(3-pyridyloxy))propyl)methylamine via nucleophilic substitution, with chiral variants synthesized using protected intermediates like 3-[(tert-butyl)dimethylsilyloxy]-1-bromobutane .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

N-ethyl-3-pyridin-3-yloxypropan-1-amine

InChI

InChI=1S/C10H16N2O/c1-2-11-7-4-8-13-10-5-3-6-12-9-10/h3,5-6,9,11H,2,4,7-8H2,1H3

InChI Key

UOMRSSDPBLAMMI-UHFFFAOYSA-N

Canonical SMILES

CCNCCCOC1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares Ethyl(3-(3-pyridyloxy)propyl)amine with structurally related pyridyloxyalkylamines and other amines:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound Ethyl group on propylamine; 3-pyridyloxy ~193 (estimated) Intermediate in chiral synthesis
(1-Methyl-3-(3-pyridyloxy)propyl)methylamine Branched methyl group on propylamine ~179 Enhanced lipophilicity; chiral resolution
3-(Diethylamino)propylamine Diethylamino group on propyl chain 158.29 Surfactant precursor; coordination chemistry
(3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine Ethoxy group; pyridin-2-yl substitution 222.30 Pharmaceutical intermediate
3-(Dimethylamino)propylamine Dimethylamino and pyridin-3-ylmethyl groups 193.29 Ligand in metal catalysis

Key Observations:

  • Substituent Effects : Electron-withdrawing groups (e.g., bromo, chloro) on the pyridine ring (e.g., 3-(5-bromo(3-pyridyloxy))propyl)methylamine) reduce basicity, while methoxy groups enhance solubility .
  • Chain Length : Longer alkyl chains (e.g., propyl vs. ethyl) increase molecular weight and may alter metabolic stability .

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